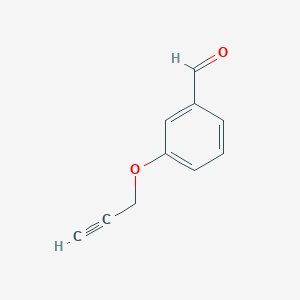
3-Prop-2-ynyloxy-benzaldehyde
概要
説明
3-Prop-2-ynyloxy-benzaldehyde is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of a benzaldehyde moiety substituted with a prop-2-ynyloxy group
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Prop-2-ynyloxy-benzaldehyde involves the reaction of salicylaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or N,N-dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of salicylaldehyde is replaced by the prop-2-ynyloxy group, forming the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using aqueous micellar media. This method involves the use of surfactants to create micelles, which act as pseudo-organic environments that enhance the reactivity of the reactants. This approach not only increases the yield but also promotes eco-friendly synthesis by reducing the use of hazardous solvents .
化学反応の分析
Types of Reactions
3-Prop-2-ynyloxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-ynyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the prop-2-ynyloxy group under basic conditions.
Major Products Formed
Oxidation: 3-Prop-2-ynyloxy-benzoic acid.
Reduction: 3-Prop-2-ynyloxy-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Prop-2-ynyloxy-benzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-Prop-2-ynyloxy-benzaldehyde is largely dependent on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the prop-2-ynyloxy group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition. These reactions enable the compound to form various derivatives with different biological and chemical properties .
類似化合物との比較
Similar Compounds
- 4-Prop-2-ynyloxy-benzaldehyde
- 2-Prop-2-ynyloxy-benzaldehyde
- 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
Uniqueness
3-Prop-2-ynyloxy-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. The position of the prop-2-ynyloxy group relative to the aldehyde group influences the compound’s chemical behavior and its suitability for different applications .
特性
IUPAC Name |
3-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAQTWGCPCRKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390292 | |
| Record name | 3-Prop-2-ynyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-87-6 | |
| Record name | 3-(2-Propyn-1-yloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Prop-2-ynyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(prop-2-ynyloxy)benzaldehyde in synthesizing carborane-carrying porphyrins for BNCT?
A1: 3-(Prop-2-ynyloxy)benzaldehyde serves as a crucial starting material in the multi-step synthesis of carborane-carrying porphyrins. [] The compound undergoes a series of reactions, including protection of the aldehyde group, treatment with decaborane(14) to introduce the carborane moiety, and subsequent deprotection. This process ultimately leads to the formation of 3-(1,2-dicarbaclosododecaboran(12)-1-ylmethoxy)benzaldehyde, which is then used to construct the desired porphyrin structures. The presence of carboranes in these porphyrins is essential for their potential application in BNCT, as they act as carriers for boron-10, a key element for this cancer treatment modality.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
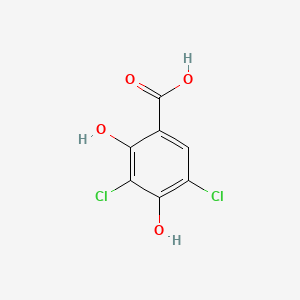
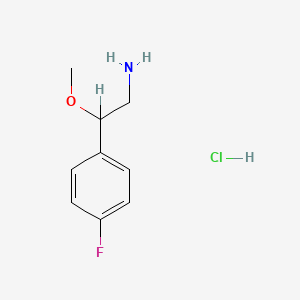
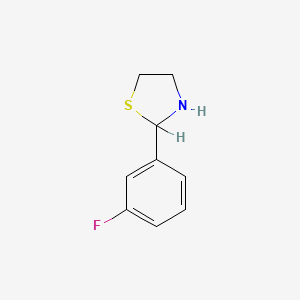
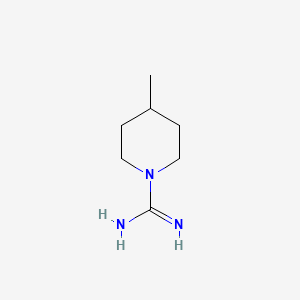
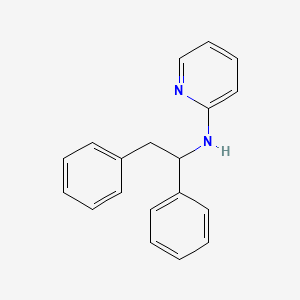
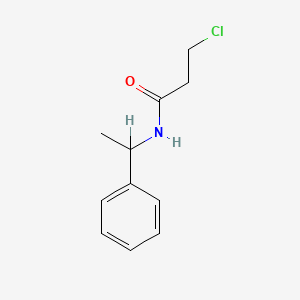
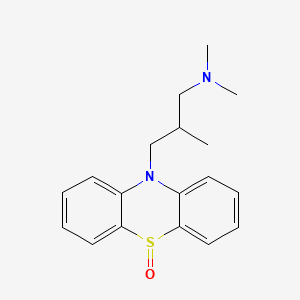
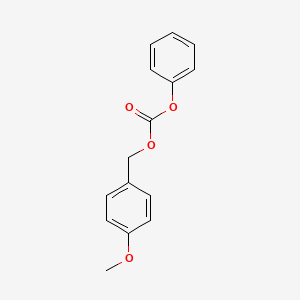
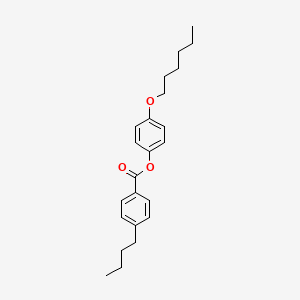
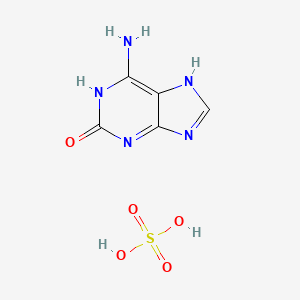
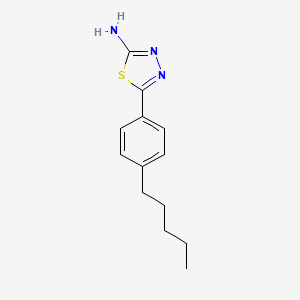
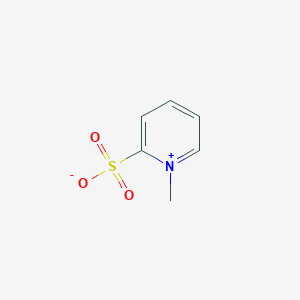
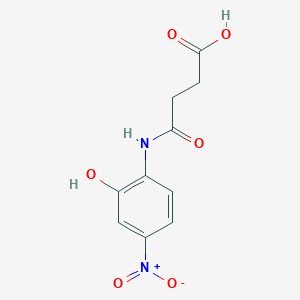
![2-hydroxy-4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364203.png)
